Enhanced In Vitro Potency Compared to Sotorasib and Adagrasib
In preclinical studies, Divarasib exhibited significantly greater in vitro potency than the first-generation KRAS G12C inhibitors sotorasib and adagrasib. Specifically, Divarasib was 5 to 20 times as potent as both comparators [1][2]. This increase in potency is attributed in part to a significant noncovalent binding component that contributes to its overall binding kinetics [3]. The IC50 of Divarasib is less than 0.01 μM [4].
| Evidence Dimension | In vitro potency |
|---|---|
| Target Compound Data | 5-20 times more potent |
| Comparator Or Baseline | Sotorasib and adagrasib (baseline potency = 1x) |
| Quantified Difference | 5-20 fold increase in potency |
| Conditions | Preclinical biochemical and cell-based assays |
Why This Matters
Higher in vitro potency can translate to lower required doses and potentially improved efficacy in vivo, which is a critical selection criterion for drug development programs.
- [1] Marinelli D, et al. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. Target Oncol. 2024;19(3):297-301. View Source
- [2] NHS Health Research Authority. Research Summary: BO45217 - Ph 3 Divarasib vs Sotorasib or Adagrasib in NSCLC. View Source
- [3] Liu W, et al. Divarasib (RG6330): preclinical characterization of a next-generation KRAS G12C inhibitor. (Data from VeriSIM Life). View Source
- [4] InvivoChem. Divarasib (GDC-6036) product datasheet. View Source
